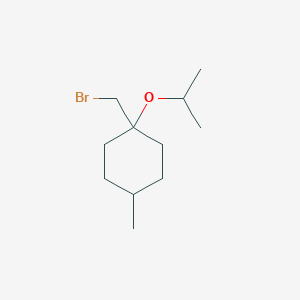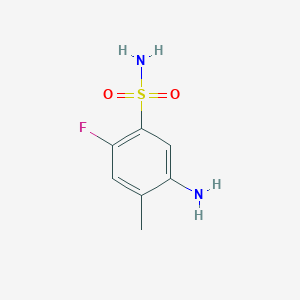![molecular formula C11H15BrClNO B13296333 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is an organic compound that features a bromine and chlorine-substituted phenyl group attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethanol
- 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol
- 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxyl group
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-[(3-bromo-4-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
GKJYMGVVIDFODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


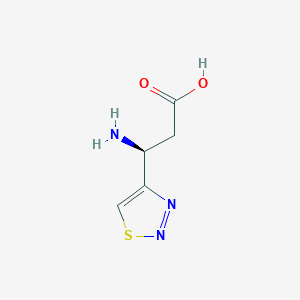
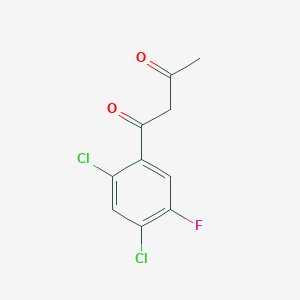
![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)

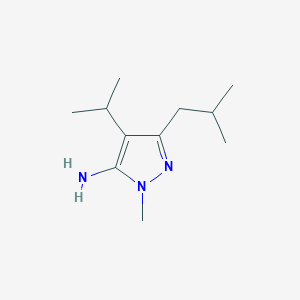


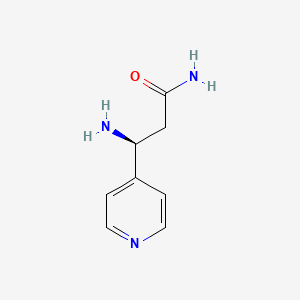
![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13296331.png)
![5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13296339.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
